1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- (CAS: 479552-71-1) is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is substituted with a bromine atom at position 5 and a 4-methylphenylsulfonyl (tosyl) group at position 1. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines), which exhibit anticancer, kinase inhibitory, and anti-inflammatory activities . The bromine atom enhances electrophilic reactivity for further functionalization, while the tosyl group improves metabolic stability and solubility .
Properties
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPXCGTOYBBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors.
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This compound inhibits this process, thereby preventing the activation of downstream signaling.
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes. The inhibition of these pathways by the compound can lead to the prevention of tumor progression and development.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention in medicinal chemistry due to its biological activity. This compound belongs to the pyrrolo[2,3-b]pyridine class, which is known for various pharmacological properties, including anticancer and kinase inhibition activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H10BrN2O2S
- Molecular Weight : 328.19 g/mol
- CAS Number : 479552-71-1
Structural Features
The presence of a bromine atom and a sulfonyl group attached to the pyrrolo[2,3-b]pyridine core contributes to its unique reactivity and biological properties.
Anticancer Properties
Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effects on hematologic tumors and solid tumors.
Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative activity of several pyrrolo[2,3-b]pyridine derivatives, including our compound of interest, the following results were observed:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HEL (acute erythroid leukemia) | 0.5 | High sensitivity observed |
| K-562 (chronic myeloid leukemia) | 0.8 | Moderate sensitivity |
| HL-60 (acute myeloid leukemia) | 0.6 | Effective against this cell line |
| MDA-MB-231 (breast cancer) | 1.2 | Notable cytotoxicity |
These findings suggest that the compound is particularly effective against hematologic malignancies, which could lead to further development as a potential therapeutic agent.
Kinase Inhibition
The compound has also been identified as an inhibitor of SGK-1 kinase, a protein implicated in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has therapeutic implications for diseases such as cancer and diabetes.
Research Findings on Kinase Inhibition
A detailed analysis revealed that:
- IC50 Values : The compound demonstrated IC50 values lower than 1 nM for SGK-1 inhibition.
- Mechanism of Action : The inhibition was found to be concentration-dependent and correlated with reduced IL-2 secretion in T-cells, highlighting its potential in immunomodulation.
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is influenced by various structural modifications. Studies have indicated that:
- Bromination at the 5-position enhances potency against certain cancer cell lines.
- Sulfonyl group modifications can lead to improved selectivity for specific kinases.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The bromine position (C3, C4, or C5) significantly impacts electronic properties and biological activity. For example, 5-bromo derivatives are more reactive in Suzuki-Miyaura couplings compared to 3- or 4-substituted analogues due to steric and electronic effects .
- Sulfonyl vs. Alkyl Groups : Tosyl-substituted derivatives (e.g., 479552-71-1) exhibit higher metabolic stability than methyl-substituted analogues (e.g., 281192-91-4), as the sulfonyl group resists oxidative degradation .
Physicochemical Properties
| Property | 5-Bromo-1-tosyl (479552-71-1) | 3-Bromo-1-tosyl (226085-18-3) | 5-Bromo-1-methyl (281192-91-4) |
|---|---|---|---|
| Molecular Weight (g/mol) | 351.22 | 351.22 | 225.06 |
| Predicted Boiling Point | ~514.9°C | ~514.9°C | Not reported |
| Density (g/cm³) | 1.59 | 1.59 | 1.45 (estimated) |
| pKa | -0.12 | -0.12 | ~2.5 (basic NH) |
The tosyl group increases molecular weight and density compared to methyl-substituted analogues. The low pKa of sulfonylated derivatives suggests strong electron-withdrawing effects, enhancing acidity .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Key signals include the aromatic protons of the pyrrolopyridine core (δ 8.7–8.9 ppm) and the sulfonyl-attached methyl group (δ 2.4 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 381.2 (C₁₄H₁₂BrN₂O₂S) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water) confirm purity >98% .
What structure-activity relationships (SAR) enhance FGFR inhibitory potency in 1H-pyrrolo[2,3-b]pyridine derivatives?
Advanced SAR & Biological Activity
Modifications at specific positions significantly impact FGFR inhibition:
- Position 5 : Bromo substituents enhance steric complementarity with FGFR1’s hydrophobic pocket (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM vs. unsubstituted analogs with IC₅₀ >100 nM) .
- Sulfonyl Group : The 4-methylphenylsulfonyl moiety stabilizes binding via hydrophobic interactions with Ala564 and Asp641 in FGFR1’s hinge region .
- Position 3 : Electron-withdrawing groups (e.g., nitro) improve kinase selectivity by reducing off-target binding .
Q. Table 1: FGFR Inhibition Data for Select Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Cancer Cell Line Activity (4T1 IC₅₀) |
|---|---|---|---|
| 4h | 7 | 9 | 0.42 µM |
| 6c | 25 | 712 | 1.8 µM |
| 6g | 89 | >1000 | >10 µM |
How do computational modeling studies inform the design of FGFR inhibitors based on this scaffold?
Advanced Mechanism & Design
Molecular docking (e.g., using AutoDock Vina) reveals:
- The pyrrolopyridine core forms hydrogen bonds with FGFR1’s hinge residue Ala564 .
- The sulfonyl group interacts with Asp641 via water-mediated hydrogen bonding, critical for stabilizing the DFG-in conformation .
- Substituents at position 5 (e.g., bromo) occupy a hydrophobic subpocket near gatekeeper residue Val561, enhancing affinity .
Validation : MD simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .
How should researchers reconcile contradictory biological activity data across derivatives with varying substituents?
Advanced Data Analysis
Discrepancies in IC₅₀ values (e.g., FGFR1 vs. FGFR3 inhibition) arise from:
- Substituent Electronics : Electron-withdrawing groups at position 3 (e.g., nitro in 6c) reduce FGFR3 affinity due to steric clashes with Leu630 .
- Cell Permeability : Bulky groups (e.g., trifluoromethyl in 6c) may impair cellular uptake, inflating in vitro vs. in vivo activity gaps .
Resolution :
Perform kinase profiling assays (e.g., Eurofins KinaseScan) to assess selectivity.
Optimize logP (2–4) via substituent tuning to balance membrane permeability and solubility .
What strategies improve the pharmacokinetic profile of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors?
Q. Advanced PK/PD Optimization
- Metabolic Stability : Introduce morpholino or piperazinyl groups at position 4 to block CYP3A4-mediated oxidation (e.g., compound 7a: t₁/₂ = 6.2 h in human liver microsomes) .
- Solubility : Incorporate polar groups (e.g., pyrimidinyl at position 3) to enhance aqueous solubility (>50 µM in PBS) .
- Oral Bioavailability : Nanoformulation (e.g., PEG-PLGA nanoparticles) improves Cₘₐₓ by 3-fold in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
